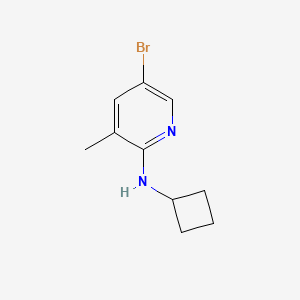

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine

Descripción

Propiedades

IUPAC Name |

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXRSRFNDHXWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC2CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Pyridine Derivatives

Bromination is a common method for introducing a bromine atom into pyridine derivatives. For compounds like 5-bromo-N-cyclopropylpyridin-2-amine , bromination typically involves using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane under controlled conditions to ensure selective bromination at the desired position.

Suzuki Coupling Reaction

The Suzuki coupling reaction is another versatile method for synthesizing pyridine derivatives. It involves coupling a boronic acid derivative with a brominated pyridine derivative in the presence of a palladium catalyst and a base. This method allows for high selectivity and yield.

Negishi Coupling Reaction

Negishi coupling reactions are used to form carbon-carbon bonds by reacting organozinc compounds with aryl halides in the presence of a catalyst. This method can be applied to introduce methyl groups into pyridine rings, as seen in the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine .

Analysis of Reaction Conditions

| Reaction Step | Conditions | Yield |

|---|---|---|

| Bromination | Bromine or NBS in dichloromethane, controlled temperature | High selectivity |

| Suzuki Coupling | Palladium catalyst, base, solvent | High yield |

| Negishi Coupling | Methyl zinc compound, nickel catalyst | High yield |

Análisis De Reacciones Químicas

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common reagents used in these reactions include arylboronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide. The major products formed depend on the specific reaction and reagents used .

Aplicaciones Científicas De Investigación

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.

Industry: The compound is used in the development of new materials and as a reference standard in pharmaceutical testing.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes and receptors involved in various biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Key Observations :

- Cyclobutyl vs.

- Methyl vs. methoxy : The methoxy group in 53242-18-5 enhances solubility in polar solvents due to its electron-donating nature, whereas the methyl group in the parent compound contributes to hydrophobic interactions .

- Amino group position: In 5-Amino-3-bromo-2-methylpyridine, the absence of the cyclobutylamine group simplifies synthesis but reduces steric complexity, impacting binding affinity in biological targets .

Actividad Biológica

5-Bromo-N-cyclobutyl-3-methylpyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a bromine atom at the 5-position, a cyclobutyl group at the nitrogen, and a methyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 215.1 g/mol . The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria, including Pseudomonas aeruginosa and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest significant effectiveness against these pathogens .

- Anti-thrombolytic Activity : Preliminary studies indicate that this compound may possess anti-thrombolytic properties, making it a candidate for further investigation in cardiovascular applications.

- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial in treating chronic infections. 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine has been evaluated for its effectiveness in disrupting biofilm structures.

The mechanism by which 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets:

- Enzyme Interaction : The compound likely interacts with enzymes involved in various metabolic pathways, potentially modulating their activity through competitive inhibition or allosteric modulation.

- Binding Affinity : Studies have indicated that this compound binds with high affinity to certain biological targets, which may include receptors and enzymes critical for bacterial survival and proliferation .

Comparative Studies

To better understand the biological potential of 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine, comparative studies with similar compounds were conducted. Below is a summary table highlighting key differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-N-methylpyridin-2-amine | 0.90 | Contains a methyl group instead of cyclobutyl. |

| 5-Bromo-N-cyclopropylpyridin-2-amine | 0.85 | Features a cyclopropyl group instead of cyclobutyl. |

| 5-Bromo-N-(cyclohexyl)pyridin-2-amine | 0.88 | Has a larger cyclohexyl substituent. |

| 5-Bromo-N-(phenyl)pyridin-2-amine | 0.87 | Contains a phenyl group providing different properties. |

This table illustrates the structural diversity within this class of molecules, emphasizing how variations in substituents can influence biological activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine, including 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine, exhibited promising antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .

- Biofilm Disruption : Experimental results indicated that this compound could significantly reduce biofilm formation in laboratory settings, suggesting potential applications in treating biofilm-associated infections.

- In Silico Studies : Computational docking studies have revealed that the compound interacts favorably with active sites of target enzymes, supporting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine?

- Methodological Answer : A common approach involves reductive amination between 5-bromo-3-methylpyridin-2-amine and cyclobutanone using sodium cyanoborohydride (NaBH3CN) in methanol under reflux. This method is adapted from analogous pyridine derivatives, where NaBH3CN selectively reduces the imine intermediate while preserving the bromine substituent . Alternative routes include Buchwald-Hartwig amination for direct coupling of cyclobutyl groups to halogenated pyridines, though this requires palladium catalysts and optimized ligand systems .

Q. How can the structure of 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, particularly for verifying cyclobutyl ring geometry and bromine positioning . Complementary techniques include:

- NMR : - and -NMR to confirm substituent integration (e.g., cyclobutyl protons at δ 1.8–2.5 ppm and pyridine aromatic protons at δ 6.5–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 269.03) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for brominated pyridine derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution versus solid-state structures. To address this:

- Perform variable-temperature NMR to detect conformational flexibility in the cyclobutyl group .

- Use DFT calculations (e.g., Gaussian or ORCA) to model energy-minimized conformers and compare with crystallographic bond lengths/angles .

- Cross-validate using IR spectroscopy to identify hydrogen-bonding interactions (e.g., N–H···N) that stabilize specific conformers in the solid state .

Q. What computational strategies predict the reactivity of 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom at C5 typically shows high electrophilicity for Suzuki-Miyaura coupling .

- Molecular Dynamics (MD) : Simulate ligand-metal coordination (e.g., Pd(0) with pyridine nitrogen) to assess steric hindrance from the cyclobutyl group .

- Retrosynthetic Analysis : Use tools like Reaxys or SciFinder to map analogous reactions (e.g., coupling of 5-bromo-2-aminopyridines with aryl boronic acids) .

Q. How can researchers optimize reaction conditions to minimize dehalogenation side reactions in brominated pyridine derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc) with XPhos ligands) to enhance selectivity for C–Br bond activation over β-hydride elimination .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce bromine loss.

- Kinetic Monitoring : Employ in situ IR or Raman spectroscopy to detect intermediates (e.g., Pd-Br species) and adjust temperature/pH dynamically .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent biological activity data for brominated pyridine analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends (e.g., cyclobutyl groups enhancing membrane permeability but reducing solubility) .

- Dose-Response Studies : Use Hill equation modeling to differentiate true activity from assay artifacts (e.g., fluorescence quenching by bromine) .

- Structural-Activity Clustering : Apply PCA (Principal Component Analysis) to group compounds by substituent effects (e.g., cyclobutyl vs. cyclohexyl) .

Q. What experimental designs mitigate batch-to-batch variability in synthesizing halogenated pyridines?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., reaction time, stoichiometry of NaBH3CN) and identify critical factors .

- QC Protocols : Implement HPLC-PDA (Photodiode Array) to monitor purity (>95%) and quantify residual solvents .

- Stability Studies : Store batches under inert atmospheres (Argon) to prevent bromine displacement by ambient moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.